(S)-1,1,1-Trifluoro-2-propanol
Overview
Description
(S)-1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol with the molecular formula C3H5F3O. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a secondary alcohol. The presence of fluorine atoms imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1,1,1-Trifluoro-2-propanol can be synthesized through several methods. One common approach involves the reduction of (S)-1,1,1-Trifluoro-2-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding the desired alcohol with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (S)-1,1,1-Trifluoro-2-propanone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions: (S)-1,1,1-Trifluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to (S)-1,1,1-Trifluoro-2-propanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: It can be reduced to (S)-1,1,1-Trifluoro-2-propane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: (S)-1,1,1-Trifluoro-2-propanone.
Reduction: (S)-1,1,1-Trifluoro-2-propane.
Substitution: Corresponding halides such as (S)-1,1,1-Trifluoro-2-chloropropane or (S)-1,1,1-Trifluoro-2-bromopropane.
Scientific Research Applications
(S)-1,1,1-Trifluoro-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: this compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which (S)-1,1,1-Trifluoro-2-propanol exerts its effects is primarily through its interactions with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-1,1,1-Trifluoro-2-propanol: The enantiomer of (S)-1,1,1-Trifluoro-2-propanol, which may exhibit different biological activities due to its chiral nature.
1,1,1-Trifluoro-2-propanone: The oxidized form of this compound, used in similar synthetic applications.
1,1,1-Trifluoro-2-propane: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.
Uniqueness: this compound is unique due to its combination of a trifluoromethyl group and a secondary alcohol, which imparts distinct reactivity and physical properties. Its chiral nature also allows for enantioselective applications, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-1,1,1-trifluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIYJDBJZWGBG-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426459 | |
Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3539-97-7 | |
Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.